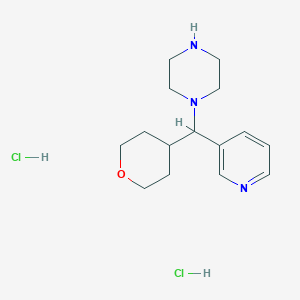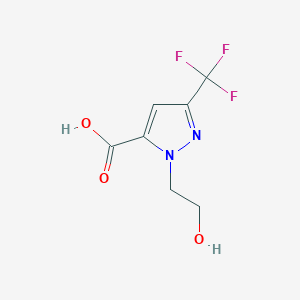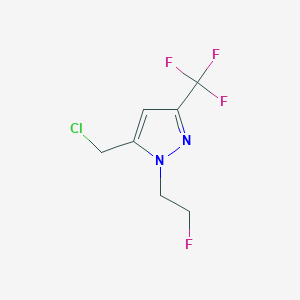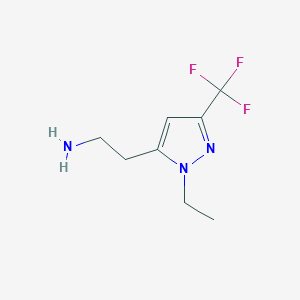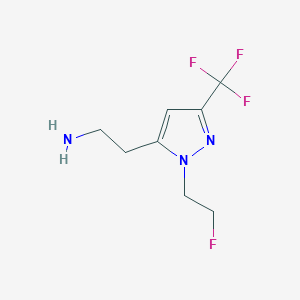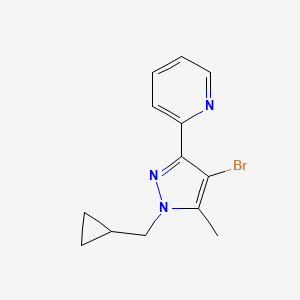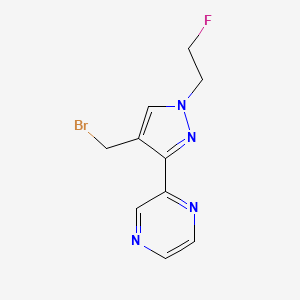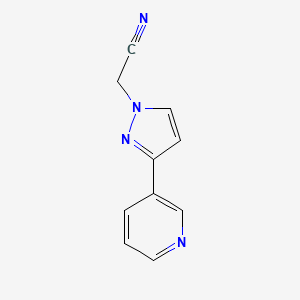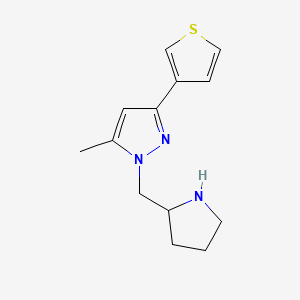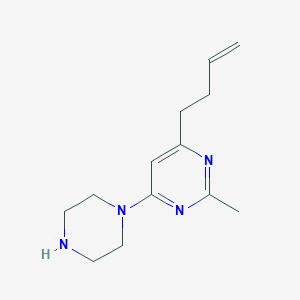
4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Overview
Description
The compound “4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring. They have a wide range of applications in medical and material sciences .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrimidine ring and the various substituents. The but-3-en-1-yl group could potentially undergo reactions typical of alkenes, such as addition reactions. The piperazine ring is a secondary amine and could be involved in reactions like alkylation, acylation, and others .Scientific Research Applications
Anti-Tubercular Agents
Compounds similar to 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine have been designed and synthesized for their potential as anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . The molecular interactions of these derivatives in docking studies suggest their suitability for further development as anti-TB drugs.
Anti-Fibrosis Activity
Pyrimidine derivatives have been evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Some compounds in this class have demonstrated better anti-fibrotic activities than existing drugs like Pirfenidone, indicating that 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine could be a candidate for novel anti-fibrotic drug development .
Cytotoxic Activity
A library of compounds including the 4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine structure has been screened for in vitro cytotoxic activity against various cancer cell lines. These studies help in identifying potential compounds for cancer therapy .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-but-3-enyl-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-3-4-5-12-10-13(16-11(2)15-12)17-8-6-14-7-9-17/h3,10,14H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKGWCCYNCUJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-en-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



